N-{5-[(3-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}[4-(phen ylmethoxy)phenyl]carboxamide
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Overview
Description
N-{5-[(3-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}[4-(phenylmethoxy)phenyl]carboxamide is a complex organic compound featuring a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}[4-(phenylmethoxy)phenyl]carboxamide typically involves the condensation of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 4-(phenylmethoxy)benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}[4-(phenylmethoxy)phenyl]carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{5-[(3-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}[4-(phenylmethoxy)phenyl]carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{5-[(3-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}[4-(phenylmethoxy)phenyl]carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity and specificity, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- N-((5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide
Uniqueness
N-{5-[(3-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}[4-(phenylmethoxy)phenyl]carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidine derivatives .
Properties
Molecular Formula |
C24H17FN2O3S2 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C24H17FN2O3S2/c25-19-8-4-7-17(13-19)14-21-23(29)27(24(31)32-21)26-22(28)18-9-11-20(12-10-18)30-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,26,28)/b21-14- |
InChI Key |
KUSDJCNDNNIWSH-STZFKDTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN3C(=O)/C(=C/C4=CC(=CC=C4)F)/SC3=S |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=S |
Origin of Product |
United States |
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